2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a thiophene ring, an oxazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves the condensation of thiophene-2-carbaldehyde with 2-methyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the hydrazone linkage can produce hydrazines.
Scientific Research Applications
2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds such as thiophene-2-carbaldehyde and thiophene sulfoxides share structural similarities.
Oxazole derivatives: Compounds like 2-methyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile and other oxazole-based molecules.
Uniqueness
What sets 2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile apart is its combination of a thiophene ring, an oxazole ring, and a hydrazone linkage, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H8N4OS |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-methyl-5-[(2Z)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C10H8N4OS/c1-7-13-9(5-11)10(15-7)14-12-6-8-3-2-4-16-8/h2-4,6,14H,1H3/b12-6- |
InChI Key |
SIFXHNWMNUCTKL-SDQBBNPISA-N |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C\C2=CC=CS2)C#N |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=CS2)C#N |
Origin of Product |
United States |
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